1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine
Description
1-({Bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine is a triazole derivative featuring a norbornane (bicyclo[2.2.1]heptane) substituent at the N1-position of the triazole ring. This compound combines the rigid, lipophilic bicyclic framework with the hydrogen-bonding capability of the triazol-3-amine group, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H16N4/c11-10-12-6-14(13-10)5-9-4-7-1-2-8(9)3-7/h6-9H,1-5H2,(H2,11,13) |
InChI Key |
QYEHAWNQYUUYSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2CN3C=NC(=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1H-1,2,4-Triazole Core
A robust method for synthesizing the 1H-1,2,4-triazole nucleus involves the reaction of hydrazine hydrate with formic acid esters and ammonium salts under sealed, pressurized conditions with controlled heating. This process is characterized by:
- Sequential addition of methyl formate (or other formic acid esters), hydrazine hydrate (typically 85% concentration), and an ammonium salt (e.g., ammonium chloride, ammonium sulfate, or ammonium hydrogen carbonate) into a high-pressure reactor.
- Gradual heating to approximately 120–130°C with stirring under sealed conditions to promote cyclization and formation of the triazole ring.
- Slow cooling and venting to remove byproduct alcohols (methanol or butanol), yielding a white emulsion or "milky" intermediate.
- Transfer of this intermediate to a reflux setup with ethanol to dissolve and purify the product.
- Hot filtration and crystallization upon cooling to room temperature, followed by centrifugation and drying to isolate pure 1H-1,2,4-triazole.
This method offers advantages such as increased reaction speed, lower energy consumption, and higher product yields (around 84–90% hydrazine hydrate recovery), with minimal waste discharge.
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | Methyl formate (4–5 kg), 85% hydrazine hydrate (2 kg), ammonium chloride/sulfate/hydrogen carbonate (1.3–2 kg), sealed stirring, 120–130°C, 1–2 hours | Formation of white emulsion intermediate |
| 2 | Addition of 95% ethanol, reflux, hot filtration | Purification and crystallization |
| 3 | Cooling to room temperature, centrifugation, drying at 80–85°C | Isolation of white crystalline 1H-1,2,4-triazole |
Attachment of Bicyclo[2.2.1]heptan-2-ylmethyl Group
Comparative Synthesis Data and Yields
| Parameter | Method Using Methyl Formate and Ammonium Chloride | Using Butyl Formate and Ammonium Sulfate |
|---|---|---|
| Reaction Temperature | 120–130°C | 120°C |
| Reaction Time | 1–1.5 hours | 2 hours |
| Hydrazine Hydrate Recovery | ~90% | ~84% |
| Product Yield (1H-1,2,4-triazole) | ~2.1 kg from 4–5 kg methyl formate | ~1.9 kg from 5 kg butyl formate |
| Purification | Ethanol reflux, filtration, crystallization | Ethanol reflux, filtration, crystallization |
Research Findings and Notes
- The cyclization reaction forming the triazole ring is accelerated by the presence of ammonium salts, which serve as catalysts and facilitate the ammonolysis of formic esters.
- The sealed, pressurized reactor environment enhances yield and purity by limiting side reactions and enabling efficient removal of volatile byproducts.
- The bicyclo[2.2.1]heptane moiety's steric bulk may influence the alkylation step, necessitating optimization of reaction conditions.
- The overall synthetic route is considered efficient, scalable, and environmentally favorable due to reduced waste and energy consumption.
Chemical Reactions Analysis
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used to reduce the compound, resulting in different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine is , with a molecular weight of approximately 192.26 g/mol. The structure features a bicyclic system that contributes to its unique properties and potential biological activities.
Antimicrobial Activity
Research indicates that compounds within the 1,2,4-triazole family demonstrate significant antimicrobial properties. For instance, studies have shown that various triazole derivatives exhibit activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans . The incorporation of the bicyclo[2.2.1]heptane moiety may enhance the antimicrobial efficacy of the triazole scaffold.
Antiviral Properties
Recent investigations have highlighted the antiviral potential of triazole derivatives. The compound has been evaluated for its effectiveness against viral pathogens, showing promise as a lead compound in the development of antiviral agents . The structural modifications provided by the bicyclic system could contribute to improved bioavailability and potency.
Antitumor Activity
The antitumor effects of 1,2,4-triazole derivatives have been documented in various studies. Compounds derived from this scaffold have shown inhibitory effects on cancer cell lines, indicating potential applications in oncology . The specific mechanism of action remains an area for further exploration.
Biological Mechanisms
The biological activity of this compound can be attributed to its ability to interfere with key metabolic pathways in microorganisms and cancer cells. The triazole ring is known to inhibit enzymes involved in cell wall synthesis and nucleic acid metabolism, which are critical for the survival and proliferation of pathogens and tumor cells .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Reference |
|---|---|---|
| Antibacterial | Staphylococcus aureus, E. coli | |
| Antifungal | Candida albicans | |
| Antiviral | Various viral pathogens | |
| Antitumor | Cancer cell lines |
Case Study: Antimicrobial Screening
In a study conducted by Sameliuk et al., various synthesized triazole derivatives were evaluated for their antimicrobial properties. The results indicated that compounds with specific substitutions on the triazole ring exhibited enhanced activity against resistant strains of bacteria .
Case Study: Antiviral Evaluation
A recent investigation focused on synthesizing novel conjugates involving the bicyclic scaffold linked through a triazole moiety. These compounds were tested for their antiviral efficacy against specific viral strains, showcasing promising results that warrant further investigation .
Mechanism of Action
The mechanism of action of 1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazol-3-amine scaffold is highly modular, with variations in the N1-substituent significantly altering physicochemical and biological properties. Key analogues include:
Key Observations:
- Lipophilicity and Steric Effects : The bicyclo[2.2.1]heptane group imparts higher rigidity and lipophilicity compared to linear alkyl chains (e.g., 2-ethylhexyl in ) or aromatic substituents (e.g., 3-fluorobenzyl in ). This may enhance membrane permeability but reduce solubility in aqueous media.
- Synthetic Challenges : Bulky bicyclic substituents often lead to lower yields (e.g., 35–36% in ) compared to simpler groups, likely due to steric hindrance during coupling reactions.
- Biological Relevance: Adamantyl and bicycloheptane derivatives are known for targeting hydrophobic binding pockets in enzymes or receptors (e.g., cannabinoid receptor ligands in ).
Physicochemical Properties
- NMR Shifts : In bicycloheptane-containing compounds (e.g., ), protons on the bicyclic framework resonate between δ 1.0–2.5 ppm ($^1$H NMR), distinct from aromatic substituents (δ 7.0–8.0 ppm in ). The triazol-3-amine NH2 group typically appears as a broad singlet near δ 5.5–6.5 ppm.
- Thermal Stability: The rigid norbornane structure may enhance thermal stability compared to flexible chains, as seen in adamantane-based ureas .
Biological Activity
1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-1,2,4-triazol-3-amine is a novel chemical compound that has garnered attention in the field of medicinal chemistry due to its unique bicyclic structure and potential biological activities. The compound belongs to the class of triazoles, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 190.25 g/mol. The structural configuration contributes significantly to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate the activity of specific molecular pathways involved in inflammation and cancer progression.
Anticancer Properties
Research indicates that compounds containing the triazole ring exhibit significant anticancer effects. For instance, triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Triazoles have also been studied for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways involved in inflammation.
Research Findings
Several studies have explored the biological activities of triazole derivatives similar to this compound:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Triazole Derivative A | Anticancer (HCT-116) | 6.2 μM | |
| Triazole Derivative B | Anticancer (T47D) | 27.3 μM | |
| Triazole Derivative C | Anti-inflammatory | Not specified |
Case Studies
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives and evaluated their biological activities against various cancer cell lines. The study found that compounds with a bicyclic structure showed enhanced activity compared to their monocyclic counterparts.
Example Case Study
One notable case involved the evaluation of a related bicyclic triazole compound against colon carcinoma cells (HCT-116). The compound demonstrated significant cytotoxicity with an IC50 value of 6.2 μM, indicating its potential as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
